Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Core Structure: : The compound consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with an oxazole ring (another five-membered heterocycle containing oxygen and nitrogen). The presence of these two heterocycles imparts unique properties to the compound.
- Functional Groups:
Methyl Ester Group (COOCH₃): The carboxylate group (COO⁻) is esterified with a methyl group (CH₃), resulting in the methyl ester functionality.
Phenylethyl Group (C₆H₅CH₂CH₂): The compound also contains a phenylethyl side chain attached to the thiazole ring.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
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Industrial Production: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.
- Laboratory Synthesis:
Step 1: Start with the synthesis of the oxazole ring, incorporating the 3,5-dimethyl-1,2-oxazole-4-carboxylic acid moiety.
Step 2: Introduce the thiazole ring by reacting the oxazole intermediate with an appropriate thiol (e.g., 2-phenylethylthiol).
Step 3: Esterify the carboxylic acid group with methanol to form the methyl ester.
Step 4: Purify and characterize the final compound.
Chemical Reactions Analysis
Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various reactions
Common Reagents: Reagents like strong acids, bases, and reducing agents play a role in these transformations.
Major Products: The products depend on reaction conditions, but modified versions of the compound or cleavage products may form.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Biological Studies: Investigate its interactions with enzymes, receptors, or DNA.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its heterocyclic structure.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other thiazole-oxazole hybrids or structurally related molecules.
Biological Activity
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring, an oxazole moiety, and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N3O4S, with a molecular weight of approximately 399.5 g/mol. The presence of functional groups such as the imino group and the thiazole ring contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H21N3O4S |
Molecular Weight | 399.5 g/mol |
Structural Features | Thiazole ring, oxazole moiety |
Antitumor Activity
Research indicates that compounds containing thiazole and oxazole rings often exhibit significant antitumor properties. For instance, derivatives of thiazoles have shown promising cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole and phenyl rings can enhance cytotoxicity. For example, compounds with methyl substitutions on the phenyl ring have demonstrated improved activity against cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds similar to this compound have also been investigated for their antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The biological activity is often linked to their ability to interfere with microbial metabolic pathways .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The oxazole and thiazole rings can engage in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation. This interaction can lead to apoptosis in cancer cells or inhibition of bacterial growth through disruption of essential enzymatic processes .
Case Studies
- Antitumor Efficacy : A study reported that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells (a type of leukemia cell line). This study highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxicity .
- Antimicrobial Activity : Another investigation into thiazole derivatives showed promising results against drug-resistant Mycobacterium tuberculosis, indicating that modifications in the thiazole structure could improve efficacy against resistant strains .
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-12-15(13(2)27-23-12)11-17(24)21-20-22-18(19(25)26-3)16(28-20)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,21,22,24) |
InChI Key |
SCBTZGYDUZPUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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